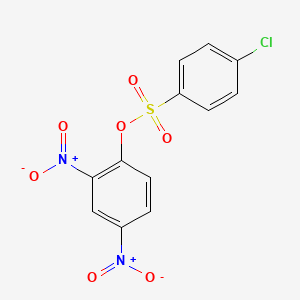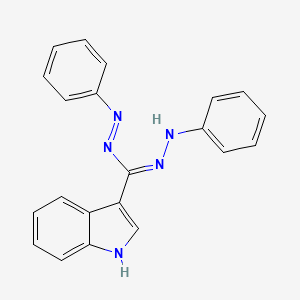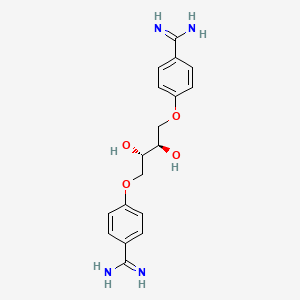
Benzenecarboximidamide, 4,4'-((2,3-dihydroxy-1,4-butanediyl)bis(oxy))bis-, (R*,S*)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarboximidamide, 4,4’-((2,3-dihydroxy-1,4-butanediyl)bis(oxy))bis-, (R*,S*)- is a complex organic compound characterized by its unique structure, which includes benzenecarboximidamide groups linked by a 2,3-dihydroxy-1,4-butanediyl bis(oxy) bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide, 4,4’-((2,3-dihydroxy-1,4-butanediyl)bis(oxy))bis-, (R*,S*)- typically involves multi-step organic reactionsThe reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures is essential to achieve consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenecarboximidamide, 4,4’-((2,3-dihydroxy-1,4-butanediyl)bis(oxy))bis-, (R*,S*)- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions can target the imidamide groups, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering the benzenecarboximidamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction can produce amines, and substitution reactions can result in various substituted benzenecarboximidamide derivatives .
Wissenschaftliche Forschungsanwendungen
Benzenecarboximidamide, 4,4’-((2,3-dihydroxy-1,4-butanediyl)bis(oxy))bis-, (R*,S*)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenecarboximidamide, 4,4’-((2,3-dihydroxy-1,4-butanediyl)bis(oxy))bis-, (R*,S*)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenecarboximidamide derivatives with different linkers or substituents.
- Compounds with similar functional groups, such as benzenecarboximidamide linked by different dihydroxyalkyl chains .
Uniqueness
The uniqueness of Benzenecarboximidamide, 4,4’-((2,3-dihydroxy-1,4-butanediyl)bis(oxy))bis-, (R*,S*)- lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
181883-51-2 |
|---|---|
Molekularformel |
C18H22N4O4 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
4-[(2R,3S)-4-(4-carbamimidoylphenoxy)-2,3-dihydroxybutoxy]benzenecarboximidamide |
InChI |
InChI=1S/C18H22N4O4/c19-17(20)11-1-5-13(6-2-11)25-9-15(23)16(24)10-26-14-7-3-12(4-8-14)18(21)22/h1-8,15-16,23-24H,9-10H2,(H3,19,20)(H3,21,22)/t15-,16+ |
InChI-Schlüssel |
YWHQBFNXBMLONH-IYBDPMFKSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=N)N)OC[C@H]([C@H](COC2=CC=C(C=C2)C(=N)N)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C(=N)N)OCC(C(COC2=CC=C(C=C2)C(=N)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





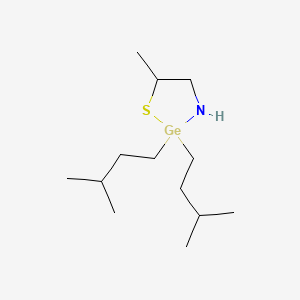

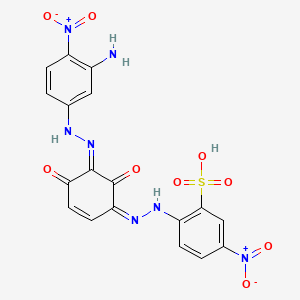

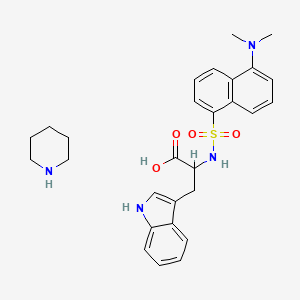

![1-ethenylpyrrolidin-2-one;(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12697478.png)

